molecular formula C20H26N2O3 B253659 2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide

2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide

Cat. No. B253659
M. Wt: 342.4 g/mol
InChI Key: VGSMOZPHHGGCLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide, also known as TTA-A2, is a chemical compound that has been widely used in scientific research. This compound belongs to the family of benzisoxazole derivatives and has been shown to have a variety of biological activities.

Mechanism of Action

The mechanism of action of 2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide involves binding to the ligand-binding domain of PPARγ and inducing a conformational change that allows the receptor to interact with coactivator proteins. This leads to the activation of PPARγ target genes, which regulate a variety of biological processes. This compound has been shown to be a potent activator of PPARγ, with an EC50 value of 0.2 μM.
Biochemical and Physiological Effects:
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound can induce adipocyte differentiation, increase insulin sensitivity, and reduce inflammation. In vivo studies have shown that this compound can improve glucose tolerance, reduce insulin resistance, and decrease plasma triglyceride levels. These effects are consistent with the known biological functions of PPARγ.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide in lab experiments is its selectivity for PPARγ. This allows researchers to study the specific biological functions of PPARγ without the confounding effects of other PPAR subtypes. Another advantage is its potency, which allows for the use of lower concentrations in experiments. However, one limitation of using this compound is its relatively short half-life, which may require frequent dosing in experiments.

Future Directions

There are many future directions for the use of 2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide in scientific research. One area of interest is the role of PPARγ in cancer. PPARγ has been shown to have both tumor-promoting and tumor-suppressing effects, depending on the context. This compound could be used to study the specific effects of PPARγ activation in different types of cancer. Another area of interest is the role of PPARγ in neurodegenerative diseases. PPARγ has been shown to have neuroprotective effects in animal models of Alzheimer's disease and Parkinson's disease. This compound could be used to study the potential therapeutic effects of PPARγ activation in these diseases.

Synthesis Methods

2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide can be synthesized using a multi-step reaction process. The first step involves the reaction of 5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazole-3-carboxylic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-tert-butylphenol in the presence of a base to form the corresponding phenol derivative. Finally, the phenol derivative is reacted with N-(2-aminoethyl)acetamide in the presence of a coupling agent to form this compound.

Scientific Research Applications

2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzisoxazol-3-yl)acetamide has been widely used in scientific research as a tool to study the biological activities of the peroxisome proliferator-activated receptor gamma (PPARγ). PPARγ is a nuclear receptor that plays a critical role in the regulation of glucose and lipid metabolism, inflammation, and cell differentiation. This compound has been shown to be a selective PPARγ agonist, which means that it can activate PPARγ without activating other PPAR subtypes. This makes this compound a valuable tool for studying the specific biological functions of PPARγ.

properties

Molecular Formula

C20H26N2O3

Molecular Weight

342.4 g/mol

IUPAC Name

2-(4-tert-butylphenoxy)-N-(5-methyl-4,5,6,7-tetrahydro-2,1-benzoxazol-3-yl)acetamide

InChI

InChI=1S/C20H26N2O3/c1-13-5-10-17-16(11-13)19(25-22-17)21-18(23)12-24-15-8-6-14(7-9-15)20(2,3)4/h6-9,13H,5,10-12H2,1-4H3,(H,21,23)

InChI Key

VGSMOZPHHGGCLP-UHFFFAOYSA-N

SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Canonical SMILES

CC1CCC2=NOC(=C2C1)NC(=O)COC3=CC=C(C=C3)C(C)(C)C

Origin of Product

United States

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